molecular formula C16H23BO3 B15052070 2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15052070
M. Wt: 274.2 g/mol
InChI Key: KWYOCSMACOTNAN-UHFFFAOYSA-N
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Description

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a methoxyphenyl ring, along with a dioxaborolane moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the efficiency and yield of the reaction. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons.

Scientific Research Applications

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in various chemical reactions. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The palladium catalyst plays a crucial role in the transmetalation step, where the boron atom transfers its organic group to the palladium center, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling reactions.

    Cyclopropylboronic Acid: Similar in structure but lacks the methoxyphenyl group.

    4-Methoxyphenylboronic Acid: Contains the methoxyphenyl group but lacks the cyclopropyl and dioxaborolane moieties.

Uniqueness

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, methoxyphenyl ring, and dioxaborolane moiety. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)16(10-11-16)12-6-8-13(18-5)9-7-12/h6-9H,10-11H2,1-5H3

InChI Key

KWYOCSMACOTNAN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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